molecular formula C14H22ClNO3 B2688731 2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol CAS No. 398997-84-7

2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol

Cat. No. B2688731
CAS RN: 398997-84-7
M. Wt: 287.78
InChI Key: RKQDUSVCVGWAKJ-UHFFFAOYSA-N
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Description

2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol, also known as Carvedilol, is a beta-blocker medication used for the treatment of high blood pressure and heart failure. It was first approved by the US Food and Drug Administration in 1995 and has since become a widely used medication for cardiovascular diseases.

Scientific Research Applications

Synthesis and Properties of Ionic Liquids

Research by Shevchenko et al. (2017) explores the synthesis of protic hydroxylic ionic liquids with nitrogenous centers, which could be relevant to the study of compounds like 2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol. These ionic liquids exhibit unique properties like low glass transition temperature and high conductivity, indicating potential applications in electrochemical systems and material science (Shevchenko et al., 2017).

Asymmetric Synthesis and Chiral Building Blocks

Dehmlow and Westerheide (1992) reported on the conversion of methioninol into various compounds, highlighting the importance of chiral building blocks in pharmaceutical synthesis. This research underlines the significance of compounds like 2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol in creating enantiomerically pure pharmaceuticals (Dehmlow & Westerheide, 1992).

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

The work of Rzeszotarski et al. (1979) on the synthesis of beta-adrenoceptor blocking agents using similar compounds offers insights into the potential medical applications of 2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol. These compounds have shown substantial cardioselectivity, which is crucial in the development of heart-related medications (Rzeszotarski et al., 1979).

Antitumor Agents and DNA Cleavage

Daniels and Gates (1996) studied the DNA cleavage properties of 3-Amino-1,2,4-benzotriazine 1,4-dioxide, a compound with similarities to 2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol. This research could be relevant in understanding the role of similar compounds in the development of antitumor agents (Daniels & Gates, 1996).

Anti-inflammatory Properties

Research by Goudie et al. (1978) on compounds like 4-(6-Methoxy-2-naphthyl)butan-2-one, which share structural similarities with 2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol, shows potential anti-inflammatory properties. This suggests possible applications in the development of new anti-inflammatory drugs (Goudie et al., 1978).

properties

IUPAC Name

2-[[3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl]amino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO3/c1-2-13(8-17)16-7-14(18)10-19-9-11-3-5-12(15)6-4-11/h3-6,13-14,16-18H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQDUSVCVGWAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC(COCC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol

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